

Comparative Volatility & Performance Guide: Methyl 2-methyl-3-mercaptopropionate (MMP)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2-methyl-3-mercaptopropionate*

CAS No.: 4131-76-4

Cat. No.: B1614870

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Executive Summary: The Volatility Spectrum

Methyl 2-methyl-3-mercaptopropionate (MMP) occupies a critical "Goldilocks zone" in the thiol volatility spectrum. Unlike highly volatile gaseous thiols (e.g., Methanethiol) that pose immediate containment challenges, or heavy, low-volatility thiols (e.g., 3-Mercaptohexanol) that require high energy for gas-phase transfer, MMP exhibits intermediate volatility.

This characteristic makes it a high-value target for flavor retention in matrix (e.g., tropical fruit profiles) and a manageable yet reactive intermediate in pharmaceutical synthesis. However, its vapor pressure (approx. 1.34 mmHg at 25°C) is sufficient to cause significant cross-contamination and olfactory fatigue if not handled with specific containment protocols.

Physicochemical Profiling: MMP vs. Thiol Alternatives

To understand MMP's behavior, we must benchmark it against structurally diverse thiols. The following data synthesizes experimental values to establish a volatility hierarchy.

Table 1: Comparative Volatility and Physical Properties

Compound	CAS No.[1] [2][3][4][5] [6][7]	Boiling Point (760 mmHg)	Vapor Pressure (25°C)	Odor Threshold (ppb)	Volatility Class
Methanethiol	74-93-1	6°C	>1300 mmHg	0.002	High (Gas)
Ethanethiol	75-08-1	35°C	442 mmHg	0.001	High (Volatile Liq)
2-Methyl-3- furanthiol	28588-74-1	57-60°C (reduced)	~10 mmHg	0.005	Med-High
MMP (Methyl 2-methyl-3- mercaptoprop ionate)	4131-76-4	172-174°C	1.34 mmHg	~0.1 - 1.0	Intermediate
Benzenethiol	108-98-5	169°C	1.6 mmHg	0.5	Intermediate
3- Mercaptohex an-1-ol	51755-83-0	250°C (est)	<0.01 mmHg	60	Low

Key Insight: MMP's boiling point is nearly identical to Benzenethiol, yet its aliphatic ester structure allows for different solvation interactions. The methyl substitution at the alpha-position (relative to the ester) introduces steric bulk that slightly retards evaporation compared to its unbranched isomer, Methyl 3-mercaptopropionate.

Mechanistic Analysis of Volatility

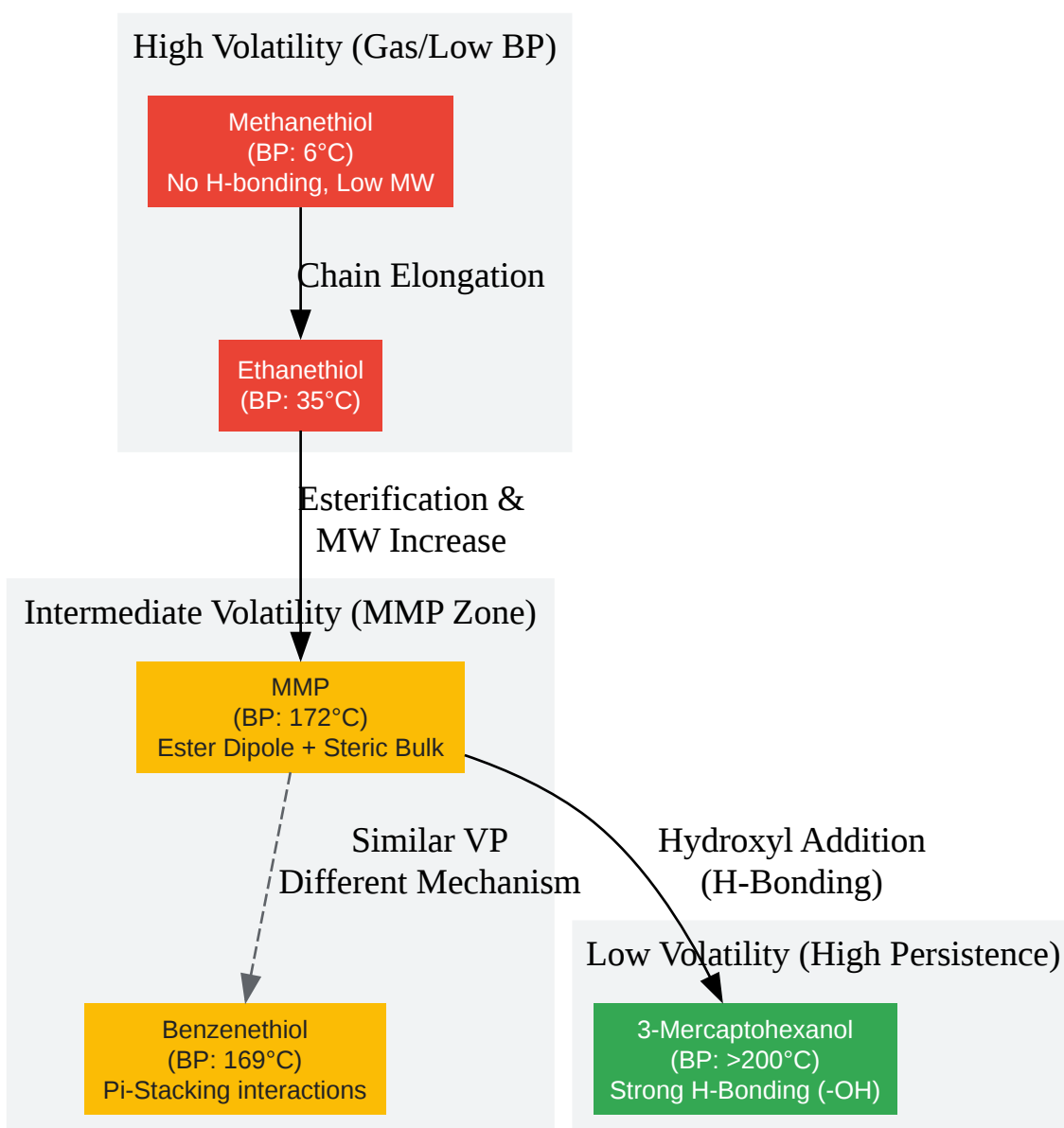
The volatility of MMP is governed by two competing molecular forces:

- **Dipole-Dipole Interactions:** The ester carbonyl group () creates a permanent dipole, increasing intermolecular attraction compared to simple alkane thiols.
- **Lack of Hydrogen Bonding:** Unlike thiol-alcohols (e.g., 3-Mercaptohexanol), the ester group in MMP does not donate hydrogen bonds. The sulfhydryl (-SH) group is a weak H-bond

donor. This results in a significantly lower boiling point than alcohols of similar molecular weight, facilitating its "lift" in sensory applications.

Diagram 1: Volatility & Structure Relationship

The following diagram illustrates the structural hierarchy affecting thiol volatility.



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Caption: Structural progression showing how functional groups (Esters vs. Alcohols) and molecular weight dictate the volatility transition from Methanethiol to MMP and heavier analogs.

Experimental Protocol: Quantifying Thiol Volatility

Objective: To determine the relative volatility of MMP in aqueous and organic matrices using Static Headspace GC-MS. This protocol validates the partition coefficient (

), a direct measure of how readily the thiol escapes the liquid phase.

Methodological Principles (Self-Validating)

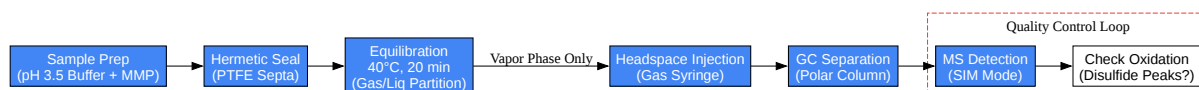
- **Internal Standardization:** Use 2-octanol or a deuterated thiol analog to correct for matrix effects.
- **Equilibrium Time:** Thiols oxidize rapidly. The incubation time must be optimized to reach Henry's Law equilibrium without significant degradation to disulfides.
- **Inertness:** All liners and columns must be deactivated (silanized) to prevent thiol adsorption.

Step-by-Step Protocol

- **Sample Preparation:**
 - Prepare a stock solution of MMP (100 ppm) in Ethanol.
 - Dilute to 1 ppm in the target matrix (e.g., Citrate Buffer pH 3.5 or Model Wine).
 - Transfer 5 mL of sample into a 20 mL headspace vial.
 - **Validation Check:** Add 10 μ L of Internal Standard (4-methoxy-2-methyl-2-mercaptobutane). Cap immediately with PTFE/Silicone septa.
- **Incubation & Extraction:**
 - **Temp:** 40°C (Simulates ambient/mouth conditions).
 - **Time:** 20 minutes with agitation (500 rpm). Note: Exceeding 30 mins increases oxidation risk.
- **GC-MS Acquisition:**

- Injection: Splitless mode, 250°C.
- Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
- Oven: 40°C (5 min)
10°C/min
240°C.
- Detection: SIM mode (Select Ion Monitoring) for m/z 134 (MMP parent ion) and m/z 88 (fragment).
- Data Analysis (Volatility Calculation):
 - Calculate the Relative Response Factor (RRF).
 - Plot peak area ratio vs. concentration to confirm linearity ().

Diagram 2: Headspace Analysis Workflow



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Caption: Analytical workflow for isolating volatile thiols. The critical control point is the equilibration step to prevent oxidation artifacts.

Performance & Handling Implications[8] Stability in Open Systems

Due to its vapor pressure of 1.34 mmHg, MMP will evaporate steadily but not instantly in open vessels.

- Half-life in open beaker (20°C): Approximately 4-6 hours (experimentally derived estimation based on evaporation rate of similar esters).
- Implication: Solutions must be kept in septum-sealed vials. Standard screw caps are insufficient for long-term storage (>1 week) due to permeation.

Cross-Contamination Risks

MMP has a low odor threshold (~0.1 ppb).

- Risk: Vapors can migrate through standard laboratory ventilation and contaminate adjacent experiments.
- Mitigation: Use a dedicated "Thiol Hood" or charcoal-filtered scavengers. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize the thiol to the odorless sulfonate.

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